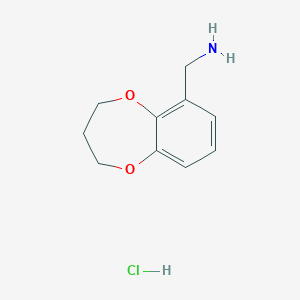

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride

CAS No.: 499770-91-1

Cat. No.: VC3837155

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 499770-91-1 |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO2.ClH/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9;/h1,3-4H,2,5-7,11H2;1H |

| Standard InChI Key | YUPGBIWKJZMULF-UHFFFAOYSA-N |

| SMILES | C1COC2=CC=CC(=C2OC1)CN.Cl |

| Canonical SMILES | C1COC2=CC=CC(=C2OC1)CN.Cl |

Introduction

Chemical Structure and Identification

Structural Characteristics

The compound features a benzodioxepin core—a seven-membered ring fused to a benzene moiety, with two oxygen atoms positioned at the 1,5-positions. The 6-position of the benzodioxepin ring is substituted with a methanamine group, which is protonated as a hydrochloride salt. The planar aromatic system and the conformational flexibility of the dioxepin ring contribute to its potential interactions with biological targets .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride |

| Molecular Formula | |

| Molecular Weight | 215.67 g/mol |

| SMILES | C1COC2=CC=CC(=C2OC1)CN.Cl |

| InChI Key | YUPGBIWKJZMULF-UHFFFAOYSA-N |

| PubChem CID | 2794994 |

| CAS Number | 499770-91-1 |

Synthesis and Preparation

Synthetic Pathways

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride typically begins with the precursor 3,4-dihydro-2H-1,5-benzodioxepin. A multi-step process involves:

-

Functionalization of the Benzodioxepin Core: Introduction of a methylamine group at the 6-position via nucleophilic substitution or reductive amination.

-

Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility .

Optimization Challenges

Key challenges include controlling regioselectivity during functionalization and minimizing side reactions such as ring-opening. Purification often involves column chromatography or recrystallization to achieve high purity (>97%) .

Physicochemical Properties

Physical Characteristics

The compound is an off-white crystalline powder with a melting point of 148°C. It is sparingly soluble in water but dissolves in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol .

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 148°C |

| Appearance | Off-white powder |

| Solubility | DMSO, methanol |

| Stability | Hygroscopic; store at 2–8°C |

Biological Activities and Research Applications

Current Research Use

The compound is primarily utilized as a synthetic intermediate in medicinal chemistry. For example, it serves as a building block for developing protease inhibitors or modulators of serotonin receptors .

| Parameter | Recommendation |

|---|---|

| Hazard Code | Xi |

| Storage Conditions | 2–8°C in a tightly sealed container |

| Disposal | Incinerate following local regulations |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume